An In-depth Technical Guide to 4,4-Diethoxy-3-hydroxybutanenitrile (CAS 143706-30-3)
An In-depth Technical Guide to 4,4-Diethoxy-3-hydroxybutanenitrile (CAS 143706-30-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4,4-Diethoxy-3-hydroxybutanenitrile (CAS 143706-30-3). As a specialized chemical intermediate, understanding its characteristics is paramount for its effective application in research and development, particularly within the pharmaceutical industry. This document synthesizes available data, including predicted properties and information from structurally related compounds, to offer a detailed profile. It covers molecular structure, physicochemical properties, safety and handling, a plausible synthetic pathway, and the potential roles of its key functional groups in medicinal chemistry.
Introduction
4,4-Diethoxy-3-hydroxybutanenitrile is a bifunctional organic molecule featuring a nitrile group, a secondary alcohol, and a diethoxy acetal. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecules. The nitrile group is a well-established pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and improve pharmacokinetic profiles.[1][2][3][4][5] The hydroxyl and protected aldehyde functionalities further expand its synthetic utility. This guide aims to consolidate the currently available information on this compound to support its use in laboratory and industrial settings.
Molecular Structure and Identifiers
The structural representation and key identifiers for 4,4-Diethoxy-3-hydroxybutanenitrile are fundamental for its unambiguous identification and use in chemical databases and regulatory documentation.
dot graph { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N [label="N"]; O1 [label="O"]; H1 [label="H"]; C5 [label="C"]; O2 [label="O"]; O3 [label="O"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; H_C1 [label=""]; H_C2_1 [label=""]; H_C2_2 [label=""]; H_C3 [label=""]; H_C5 [label=""]; H_C6_1 [label=""]; H_C6_2 [label=""]; H_C7_1 [label=""]; H_C7_2 [label=""]; H_C7_3 [label=""]; H_C8_1 [label=""]; H_C8_2 [label=""]; H_C9_1 [label=""]; H_C9_2 [label=""]; H_C9_3 [label=""];
C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- N [style=triple, len=1.5]; C3 -- O1 [len=1.5]; O1 -- H1 [len=1]; C2 -- O2 [len=1.5]; C2 -- O3 [len=1.5]; O2 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; O3 -- C8 [len=1.5]; C8 -- C9 [len=1.5];
// Positioning nodes C4 [pos="0,0!"]; C3 [pos="1.5,0!"]; C2 [pos="2.5,1!"]; C1 [pos="3.5,0!"]; N [pos="-1,0!"]; O1 [pos="1.5,-1!"]; H1 [pos="2,-1.5!"]; O2 [pos="2,2!"]; O3 [pos="3.5,1.5!"]; C6 [pos="1.5,3!"]; C7 [pos="0.5,3!"]; C8 [pos="4.5,2!"]; C9 [pos="5.5,2!"]; } Caption: 2D structure of 4,4-Diethoxy-3-hydroxybutanenitrile.
| Identifier | Value |
| CAS Number | 143706-30-3 |
| Molecular Formula | C₈H₁₅NO₃[6] |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 4,4-Diethoxy-3-hydroxybutanenitrile |
| InChI | InChI=1S/C8H15NO3/c1-3-11-8(12-4-2)7(10)5-6-9/h7-8,10H,3-5H2,1-2H3[6] |
| InChIKey | DKSXFLVRPHPQLX-UHFFFAOYSA-N[6] |
| SMILES | CCOC(C(CC#N)O)OCC[6] |
Physical and Chemical Properties
Direct experimental data for the physical properties of 4,4-Diethoxy-3-hydroxybutanenitrile is limited. The following table includes predicted values and data from structurally similar compounds to provide an estimation of its properties.
| Property | Value/Information | Source/Comment |
| Melting Point | Not available. | Expected to be a liquid at room temperature based on its structure and the properties of similar compounds. |
| Boiling Point | Not available. | Likely to be above 200°C at atmospheric pressure, similar to other hydroxy nitriles.[7][8] |
| Density | Not available. | Predicted to be around 1.0 - 1.1 g/mL. |
| Solubility | Not available. | Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons. Its polarity suggests some solubility in water. |
| XlogP (predicted) | -0.1[6] | This value indicates a relatively hydrophilic nature. |
Spectral Properties
No experimental spectra for 4,4-Diethoxy-3-hydroxybutanenitrile have been published. However, the expected spectral characteristics can be predicted based on its functional groups.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:
-
O-H Stretch: A broad and strong absorption band in the region of 3550-3200 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding.
-
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region due to the stretching of C-H bonds in the ethyl and butyl chains.[9]
-
C≡N Stretch: A sharp and intense peak around 2260-2240 cm⁻¹ for the nitrile group.[9]
-
C-O Stretch: Strong absorptions in the 1150-1050 cm⁻¹ region corresponding to the C-O stretching of the alcohol and the acetal.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹H and ¹³C NMR spectra would provide detailed structural information. The following are predicted chemical shifts and multiplicities for the key protons and carbons.
¹H NMR (Predicted):
-
-CH(OH)-: A multiplet around 3.8-4.2 ppm.
-
-CH(OEt)₂: A triplet around 4.5-4.8 ppm.
-
-CH₂-CN: A doublet of doublets around 2.5-2.8 ppm.
-
-O-CH₂-CH₃: Quartets around 3.4-3.7 ppm.
-
-O-CH₂-CH₃: Triplets around 1.1-1.3 ppm.
-
-OH: A broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR (Predicted):
-
-C≡N: A signal in the range of 115-125 ppm.
-
-CH(OH)-: A signal around 65-75 ppm.
-
-CH(OEt)₂: A signal around 95-105 ppm.
-
-CH₂-CN: A signal around 20-30 ppm.
-
-O-CH₂-CH₃: Signals around 60-65 ppm.
-
-O-CH₂-CH₃: Signals around 15 ppm.
Synthesis and Reactivity
Plausible Synthetic Pathway
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];
A [label="3,3-Diethoxypropanal"]; B [label="4,4-Diethoxy-3-hydroxybutanenitrile"]; C [label="Cyanide Source (e.g., KCN, TMSCN)"];
A -> B [label="Nucleophilic Addition"]; C -> B; } Caption: Plausible synthesis of 4,4-Diethoxy-3-hydroxybutanenitrile.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3,3-diethoxypropanal in a suitable solvent (e.g., ethanol, THF), a cyanide source such as potassium cyanide (KCN) with a catalytic amount of a weak acid or trimethylsilyl cyanide (TMSCN) is added at a controlled temperature (e.g., 0 °C).
-
Reaction Progression: The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., water, dilute acid). The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 4,4-Diethoxy-3-hydroxybutanenitrile.
This proposed synthesis is based on the well-established methods for the preparation of β-hydroxy nitriles.[10][11]
Chemical Reactivity
The reactivity of 4,4-Diethoxy-3-hydroxybutanenitrile is dictated by its three functional groups:
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in cycloaddition reactions.
-
Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, or it can be a site for esterification or etherification.
-
Diethoxy Acetal: This group is stable under basic and neutral conditions but can be readily hydrolyzed back to an aldehyde under acidic conditions.[12][13][14] This makes it an excellent protecting group for the aldehyde functionality.
Role in Drug Development and Medicinal Chemistry
The nitrile functional group is present in over 60 approved small-molecule drugs, highlighting its importance in medicinal chemistry.[1][2] Its inclusion in a molecule can offer several advantages:
-
Target Binding: The linear geometry and the electron-withdrawing nature of the nitrile group allow it to act as a hydrogen bond acceptor and participate in dipole-dipole interactions with biological targets.[3]
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation.[4]
-
Pharmacokinetic Properties: Incorporation of a nitrile can improve a drug candidate's solubility and overall pharmacokinetic profile.[3]
The 4,4-Diethoxy-3-hydroxybutanenitrile scaffold can be envisioned as a precursor to various pharmacologically active structures. The protected aldehyde allows for selective modifications at other parts of the molecule, followed by deprotection to reveal the aldehyde for further elaboration, for instance, in the synthesis of heterocyclic compounds. The hydroxyl group provides a handle for introducing diversity through ester or ether linkages.
Safety and Handling
Based on the hazard classifications for this compound, appropriate safety precautions must be taken in the laboratory.[15]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[15] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[15] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[15] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H336: May cause drowsiness or dizziness.[15] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4,4-Diethoxy-3-hydroxybutanenitrile is a promising chemical intermediate with significant potential in organic synthesis and drug discovery. While experimental data on its physical and chemical properties are currently limited, this guide provides a comprehensive overview based on predicted data and the known chemistry of its constituent functional groups. Its unique structure offers multiple avenues for chemical modification, making it a versatile tool for the synthesis of novel compounds. As with any chemical, proper safety precautions are essential when handling this compound. Further research into the experimental properties and synthetic applications of 4,4-Diethoxy-3-hydroxybutanenitrile is warranted to fully unlock its potential.
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